molecular formula C8H5BrF2O B13556731 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one

Cat. No.: B13556731
M. Wt: 235.02 g/mol
InChI Key: ODKMTVLADXFPNN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H6BrFO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene can then be subjected to Friedel-Crafts acylation with fluoroacetyl chloride to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(4-methoxy-3-fluorophenyl)-2-fluoroethan-1-one.

    Reduction: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanol.

    Oxidation: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanoic acid.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, affecting its reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2

InChI Key

ODKMTVLADXFPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CF)F)Br

Origin of Product

United States

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